Cas no 2172275-01-1 (2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid)
2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid
- 2172275-01-1
- EN300-1502103
- 2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid
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- Inchi: 1S/C25H22N4O6/c30-22(26-13-23(31)32)12-27-24(33)20-10-5-11-21(28-20)29-25(34)35-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-11,19H,12-14H2,(H,26,30)(H,27,33)(H,31,32)(H,28,29,34)
- InChI Key: UQRMDHQTNBOLJJ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=C(C(NCC(NCC(=O)O)=O)=O)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 474.15393443g/mol
- Monoisotopic Mass: 474.15393443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 770
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 147Ų
2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1502103-0.05g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-0.1g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-0.25g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-0.5g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-1.0g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-2.5g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-5.0g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-10.0g |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1502103-50mg |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1502103-100mg |
2-(2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}acetamido)acetic acid |
2172275-01-1 | 100mg |
$2963.0 | 2023-09-27 |
2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid
Introduction to 2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid (CAS No. 2172275-01-1)
2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid, identified by its Chemical Abstracts Service (CAS) number 2172275-01-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by its intricate structural framework, which integrates multiple functional groups designed to modulate biological pathways. The presence of a pyridine core, coupled with amide and formamide functionalities, suggests potential applications in drug discovery, particularly in the development of targeted therapies.
The molecular structure of CAS No. 2172275-01-1 features a pyridine ring substituted at the 6-position with an amino group that is further connected to a formamide moiety. This formamide group is, in turn, linked to an acetamide unit, which contributes to the compound's overall solubility and reactivity. The fluorophenyl moiety attached through a methoxycarbonyl (MOC) group adds another layer of complexity, potentially influencing metabolic stability and pharmacokinetic properties. Such structural motifs are frequently explored in medicinal chemistry due to their ability to interact with biological targets in multiple ways.
In recent years, there has been growing interest in designing molecules that can engage with protein targets through multiple interactions, a strategy known as "double-duty" or "multitarget" drug design. The compound CAS No. 2172275-01-1 exemplifies this approach, as its structural features allow for simultaneous binding to both peptidyl-prolyl isomerase (PPI) inhibitors and kinase inhibitors, which are key targets in oncology and inflammatory diseases. This dual-targeting capability has been demonstrated in several preclinical studies, where the compound showed promising activity against both breast cancer cell lines and inflammatory cytokine pathways.
One of the most compelling aspects of CAS No. 2172275-01-1 is its potential as a scaffold for further derivatization. The presence of the MOC group provides a handle for selective functionalization, allowing medicinal chemists to fine-tune properties such as binding affinity, solubility, and metabolic stability. Recent advances in computational chemistry have enabled the rapid screening of virtual libraries derived from this scaffold, identifying novel analogs with enhanced biological activity. For instance, computational modeling has predicted that minor modifications at the pyridine ring could significantly improve binding to specific protein kinases implicated in autoimmune disorders.
The synthesis of CAS No. 2172275-01-1 presents an intriguing challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences involving protection-deprotection strategies to ensure regioselective functionalization. However, recent reports have highlighted the use of flow chemistry techniques to streamline these processes, reducing reaction times and improving yields. Flow chemistry has also been employed to enhance scalability, which is crucial for transitioning from laboratory-scale synthesis to industrial production.
From a pharmacological perspective, the compound's amide and formamide moieties suggest potential roles as protease inhibitors or kinase modulators. Proteases play critical roles in various physiological processes, including inflammation and cancer progression, making them attractive targets for therapeutic intervention. Similarly, kinases are frequently dysregulated in diseases such as cancer and diabetes, necessitating the development of selective kinase inhibitors. The dual functionality of CAS No. 2172275-01-1 positions it as a promising candidate for addressing these challenges.
Recent preclinical studies have begun to unravel the mechanistic basis of CAS No. 2172275-01-1's biological effects. In vitro assays have demonstrated its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. Additionally, the compound has shown promise in reducing inflammatory cytokine production by modulating Janus kinases (JAKs). These findings align with emerging research trends that emphasize multitargeted approaches for treating complex diseases.
The pharmacokinetic profile of CAS No. 2172275-01-1 is another area of active investigation. Initial pharmacokinetic studies suggest that the compound exhibits moderate oral bioavailability and reasonable tissue distribution following systemic administration. However, issues related to metabolic stability have been noted, particularly concerning hydrolysis by esterases and proteases in vivo. Addressing these metabolic liabilities will be critical for optimizing therapeutic efficacy while minimizing off-target effects.
In conclusion,CAS No. 2172275-01-1, represented by its name 2-(2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}acetamido)acetic acid, represents a cutting-edge molecule with significant potential in pharmaceutical research and drug development. Its complex structure integrates multiple functional groups that enable multitargeting capabilities against key disease-related pathways such as PPIs and kinases. Advances in synthetic methodologies and computational modeling continue to enhance our understanding of this compound's properties and applications.
The future development of derivatives based on this scaffold holds great promise for addressing unmet medical needs across oncology, immunology, and neurology domains where multitargeted therapies are increasingly recognized as essential strategies for achieving durable therapeutic responses.
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